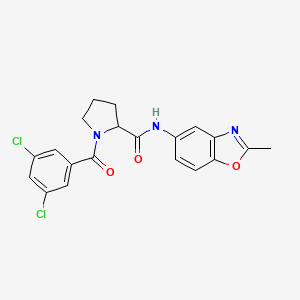![molecular formula C16H22N4O2S B7558433 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide, also known as BPEB, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in research. BPEB is a sulfonamide derivative that has been synthesized and studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX and the aggregation of amyloid-beta peptides. Carbonic anhydrase IX is an enzyme that is overexpressed in many cancer cells and is involved in pH regulation. Inhibition of this enzyme by this compound leads to a decrease in pH and a subsequent decrease in the growth of cancer cells. The aggregation of amyloid-beta peptides is a hallmark of Alzheimer's disease, and inhibition of this process by this compound may lead to the development of new therapies for this disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, this compound has also been shown to have anti-inflammatory effects. This is due to its ability to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of a number of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide for lab experiments is its specificity. This compound has been shown to be highly selective for carbonic anhydrase IX and amyloid-beta peptides, which makes it a valuable tool for studying these targets. However, one limitation of this compound is its solubility. This compound is only sparingly soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
For the study of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide include the development of new cancer and Alzheimer's therapies, as well as the exploration of its potential in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide involves the reaction of 4-butylbenzenesulfonyl chloride with 2-(pyrimidin-2-ylamino)ethylamine in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 110-112°C. The purity of the synthesized compound can be confirmed by thin-layer chromatography and NMR spectroscopy.
Applications De Recherche Scientifique
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the development of new cancer therapies. This compound has been shown to inhibit the growth of cancer cells in vitro by targeting the enzyme carbonic anhydrase IX. In addition, this compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propriétés
IUPAC Name |
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-13(2)14-5-7-15(8-6-14)23(21,22)20-12-11-19-16-17-9-4-10-18-16/h4-10,13,20H,3,11-12H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFIHSPYYUGSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NCCNC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

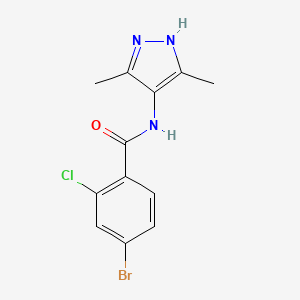
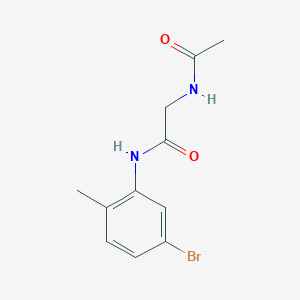
![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)

![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)
![Ethyl 1,3-dimethyl-2,4-dioxo-7-phenyl-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7558399.png)
![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)
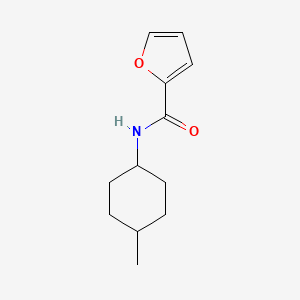
![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)
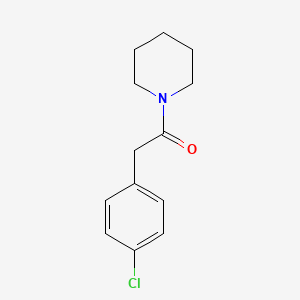
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)
